molecular formula C9H14N2O2 B13639318 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Cat. No.: B13639318
M. Wt: 182.22 g/mol
InChI Key: VMEVLMIALCMJIB-UHFFFAOYSA-N
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Description

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is an organic compound with the molecular formula C9H14N2O2 It features a pyridine ring substituted with an amine group and an ether linkage to a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-methoxypropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents such as dimethylformamide or tetrahydrofuran can enhance the solubility of reactants and improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is unique due to its specific ether linkage and the position of the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1-methoxypropan-2-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-7(6-12-2)13-9-3-4-11-5-8(9)10/h3-5,7H,6,10H2,1-2H3

InChI Key

VMEVLMIALCMJIB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC1=C(C=NC=C1)N

Origin of Product

United States

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